molecular formula C20H22FN3O2 B7027632 N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide

Cat. No.: B7027632
M. Wt: 355.4 g/mol
InChI Key: ZSJFPDUNBLRRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorinated indenyl group and a piperazine ring, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-18-6-2-5-17-16(18)7-8-19(17)22-20(26)24-11-9-23(10-12-24)14-3-1-4-15(25)13-14/h1-6,13,19,25H,7-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJFPDUNBLRRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)N3CCN(CC3)C4=CC(=CC=C4)O)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is to start with 4-fluoro-2,3-dihydro-1H-inden-1-ol, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the piperazine and phenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as continuous flow chemistry, which can enhance efficiency and yield. The use of catalysts and optimized reaction conditions can also improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indenyl group can be oxidized to form indenone derivatives.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: The fluorine atom on the indenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Indenone derivatives

  • Reduction: Piperazine derivatives

  • Substitution: Fluorinated indenyl derivatives with various substituents

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, which could make it useful in drug discovery and development.

Medicine: Due to its biological activity, this compound has been investigated for its potential therapeutic applications. It may have anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products and technologies.

Mechanism of Action

The mechanism by which N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide: This compound lacks the fluorine atom, which may affect its biological activity and chemical properties.

  • N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(4-hydroxyphenyl)piperazine-1-carboxamide: This compound has a different phenyl group, which can influence its binding affinity and biological effects.

Uniqueness: The presence of the fluorine atom in N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-4-(3-hydroxyphenyl)piperazine-1-carboxamide enhances its chemical stability and biological activity compared to similar compounds without fluorine. This fluorination can improve the compound's pharmacokinetic properties and increase its efficacy in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.